Summary of Application: The five-membered pyrrolidine ring, which is a part of the “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods of Application: The review organizes the synthetic approach used into two categories(1) construction of the ring from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives.
Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Summary of Application: “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” is used as a reagent in chemical synthesis
Summary of Application: A related compound, “(2-Oxopyrrolidin-1-yl)acetic acid”, is used as a reagent in the preparation of pyrazolopyridines. Pyrazolopyridines are known to inhibit phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory diseases.
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a hydrochloride salt derived from 2-(Pyrrolidin-1-Yl)Acetic Acid. Its molecular formula is C6H12ClNO2, and it has a molecular weight of approximately 165.62 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in water . It is known to cause skin and eye irritation upon contact .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Research indicates that 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride exhibits significant biological activity. It has been studied for its potential effects on the central nervous system and may act as a modulator of neurotransmitter systems . The compound's structure suggests it could interact with various receptors, making it a candidate for further pharmacological studies.
Several methods can be employed to synthesize 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride:
The compound finds applications in various fields:
Studies on the interactions of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride with biological systems are crucial for understanding its pharmacological potential. Investigations have shown that it may influence neurotransmitter release and uptake, suggesting a role in modulating synaptic activity . Further studies are needed to elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, which may affect their biological properties:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-(Pyrrolidin-2-Yl)Acetic Acid | C6H11NO2 | Potentially similar CNS effects |
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C13H17NO2 | Enhanced lipophilicity; different receptor interactions |
3-(Pyrrolidin-1-Yl)Propanoic Acid | C7H13NO2 | Similar activity but different chain length |
Each compound exhibits unique properties due to variations in structure, which can influence their pharmacodynamics and pharmacokinetics.
Irritant